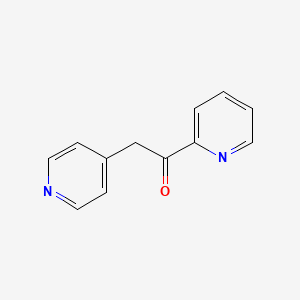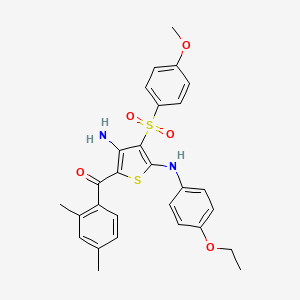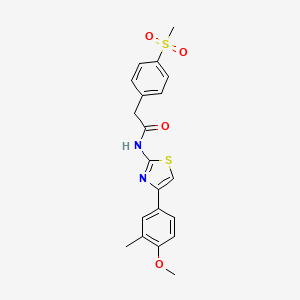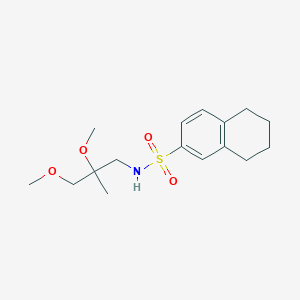![molecular formula C15H14N6O2S B2935777 N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-morpholinopyridazine-3-carboxamide CAS No. 1396880-35-5](/img/structure/B2935777.png)
N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-morpholinopyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains a benzo[c][1,2,5]thiadiazole core, which is a heterocyclic compound widely used in organic electronics . It also contains a morpholinopyridazine moiety, which suggests it may have interesting biological or chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry . The benzo[c][1,2,5]thiadiazole core is electron-deficient, which suggests it may have interesting optoelectronic properties .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on its exact structure and the conditions under which it is used. Compounds with a benzo[c][1,2,5]thiadiazole core have been used in various photovoltaic applications, suggesting they may participate in interesting photochemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the benzo[c][1,2,5]thiadiazole core is known to confer interesting optoelectronic properties .Aplicaciones Científicas De Investigación
Benzodiazines: Synthetic Advances
- Compounds like benzodiazines, which include 1,2-benzodiazine, quinazolines, phthalazines, and quinoxalines, exhibit broad biological properties. They are crucial in pharmaceutical and agrochemical fields due to their bioactive natural products and synthetic molecules that show therapeutic activities (Mathew et al., 2017).
Triazole, Triazolothiadiazole, and Triazolothiadiazine Derivatives
- The synthesis of new 1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-thiadiazines derivatives has been explored. These compounds have been evaluated for their anti-inflammatory, analgesic, and antibacterial activities (Hussein et al., 2011).
N-(6-chlorobenzo[d]thiazol-2-yl) Hydrazine Carboxamide Derivatives
- Novel derivatives synthesized from N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide have shown antimicrobial properties against various bacterial and fungal strains (Gilani et al., 2011).
[1,3]Thiazolo[4,5-d]pyridazin-4(5H)-ones
- Novel 2-(N-pyrrolidino, N-piperidino or N-morpholino)-7-phenyl-[1,3]thiazolo[4,5-d]pyridazinones have been synthesized and tested for analgesic and anti-inflammatory activities (Demchenko et al., 2015).
Isatin Derivatives as Anticancer Agents
- A series of isatin derivatives with enhanced cytotoxic activity against various human cancer cell lines have been developed. These include compounds like imidazo[4,5-b]quinoxaline-indolinone and thiazolopyrimidine-oxoindoline (Abu‐Hashem & Al-Hussain, 2022).
1-Acylthiosemicarbazides, 1,2,4-triazole-5(4H)-thiones, and 1,3,4-thiadiazoles
- Compounds containing 1,2,4-triazole ring and 1,3,4-thiadiazole ring have been synthesized and evaluated for analgesic, anti-inflammatory, and antimicrobial activities (Salgın-Gökşen et al., 2007).
Pyrazoles and Triazoles with 6,8-Dibromo-2-methylquinazoline
- Synthesis of pyrazoles and triazoles bearing a 6,8-Dibromo-2-methylquinazoline moiety and their analgesic activity have been explored (Saad et al., 2011).
Mecanismo De Acción
Target of Action
The primary targets of this compound are the lysosomes and mitochondria within cells . These organelles play crucial roles in cellular processes. Lysosomes are involved in waste disposal and recycling of cellular components, while mitochondria are the powerhouses of the cell, responsible for energy production.
Mode of Action
The compound interacts with its targets through a process known as aggregation-induced emission (AIE) . This involves the compound aggregating in the target organelles and emitting light, which can be used for imaging purposes. The compound also generates reactive oxygen species (ROS) , which can cause damage to cellular components and lead to cell death.
Biochemical Pathways
The compound’s action affects several biochemical pathways. The generation of ROS can lead to oxidative stress, which can disrupt cellular functions and induce apoptosis, or programmed cell death . Additionally, the compound’s interaction with mitochondria can lead to a decrease in mitochondrial membrane potential (MMP), abnormal mitochondrial morphology, and destruction of lysosomes . These changes can further induce apoptosis and enhance the anti-tumor activity of the compound.
Pharmacokinetics
The compound’s bioavailability is likely influenced by its ability to target specific organelles within cells and its stability under light exposure .
Result of Action
The result of the compound’s action at the molecular and cellular level is the induction of apoptosis, leading to cell death . This is primarily achieved through the generation of ROS and the disruption of mitochondrial and lysosomal function . In vivo experiments have shown that the compound can effectively inhibit tumor growth when exposed to light .
Direcciones Futuras
The future directions for research on this compound could include exploring its potential uses in organic electronics, given the interesting properties of the benzo[c][1,2,5]thiadiazole core . Additionally, its potential biological activity could be explored, given the presence of the morpholinopyridazine moiety .
Propiedades
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-6-morpholin-4-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O2S/c22-15(16-10-2-1-3-11-14(10)20-24-19-11)12-4-5-13(18-17-12)21-6-8-23-9-7-21/h1-5H,6-9H2,(H,16,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPGFKSMBAAXHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C(=O)NC3=CC=CC4=NSN=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-acetamidobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B2935696.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2935697.png)



![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide](/img/structure/B2935705.png)

![N-(4-bromophenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2935709.png)
![(1S,4R)-7-Oxabicyclo[2.2.1]heptane-2alpha,3alpha-dicarboxylic acid 2-methyl ester](/img/structure/B2935710.png)
![2-Hydroxyimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2935713.png)
![4-(2-(2-ethoxy-5-fluorophenyl)-2-oxoethyl)-2-ethylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2935715.png)
![2-[(3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]acetic acid](/img/structure/B2935716.png)

